Cyclohexyldiethoxymethylsilane
Description
Cyclohexyldiethoxymethylsilane is an organosilicon compound characterized by a cyclohexyl group, two ethoxy groups, and a methyl group bonded to a central silicon atom. Its molecular formula is C₁₁H₂₄O₂Si, and it is primarily utilized as a coupling agent, surface modifier, or precursor in silicone chemistry. The ethoxy (–OCH₂CH₃) groups enable hydrolysis and condensation reactions, forming siloxane networks, while the bulky cyclohexyl moiety contributes to steric stability and influences solubility .
Synthesis protocols for analogous alkoxysilanes, such as cyclohexyltrimethoxysilane, involve reacting alkyltrichlorosilanes with alcohols or alkoxides under controlled conditions . This compound is valued for its balance between reactivity (due to ethoxy groups) and steric hindrance (from the cyclohexyl ring), making it suitable for applications requiring controlled crosslinking, such as coatings, adhesives, and hybrid materials.
Properties
IUPAC Name |
cyclohexyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORADGICSMRHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Hydrosilylation of Cyclohexene
Conditions :
Step 2: Ethoxylation
Conditions : Similar to Method 1, with yields of 85–90%.
Grignard Reagent-Based Synthesis
A solvent-free, one-step method adapted from dimethoxy silane synthesis:
Key Modifications :
-
Reactants : Methyltriethoxysilane (instead of methyltrimethoxy) and cyclohexyl halide (X = Cl/Br).
-
Conditions : 140°C, N atmosphere, 8-hour reaction.
Yield : 90–93% (theorized).
Comparative Analysis of Synthesis Methods
| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Cyclohexylmethyldichlorosilane, EtOH | Reflux, base, inert atmosphere | 85–92% | High purity, scalable | HCl byproduct requires neutralization |
| Hydrosilylation + Ethoxylation | Methyl dichlorosilane, cyclohexene | UV, Pt catalyst, ethoxylation | 85–90% | Avoids chlorosilane intermediates | Multi-step, costly catalysts |
| Grignard Reagent | Methyltriethoxysilane, cyclohexyl-Mg-X | Solvent-free, 140°C, KI catalyst | 90–93%* | Single-step, no solvents | Requires anhydrous conditions |
Chemical Reactions Analysis
Cyclohexyldiethoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylmethylsilanediol and ethanol.
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding silanols.
Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols to form new organosilicon compounds.
Common reagents used in these reactions include water, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyldiethoxymethylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of biomolecules for various biological studies.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of cyclohexyldiethoxymethylsilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the silicon atom, which can form strong bonds with oxygen, carbon, and other elements. The compound can interact with molecular targets through hydrophobic interactions and hydrogen bonding, leading to the formation of stable complexes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between cyclohexyldiethoxymethylsilane and related silanes:
Key Observations:
- Alkoxy Group Impact : Methoxy (–OCH₃) groups (e.g., in cyclohexyltrimethoxysilane) hydrolyze faster than ethoxy groups due to shorter alkyl chains, increasing reactivity but reducing hydrolytic stability. Ethoxy groups offer a balance between reactivity and durability .
- Steric Effects : Cyclohexyl groups enhance thermal and chemical resistance but reduce compatibility with polar matrices compared to linear alkyl chains (e.g., in hexamethyldisiloxane) .
- Functionality: Hexamethyldisiloxane lacks reactive alkoxy groups, limiting its use in crosslinking applications but making it ideal as a non-reactive solvent or lubricant .
Research Findings and Performance Data
Hydrolysis Kinetics
- This compound: Hydrolyzes in aqueous or acidic conditions to form silanols (Si–OH), which condense into siloxane (Si–O–Si) networks. The ethoxy groups provide a slower reaction than methoxy analogs, enabling controlled film formation in coatings .
- Cyclohexyltrimethoxysilane : Demonstrates rapid hydrolysis, often requiring stabilizers for industrial use. This makes it suitable for quick-setting adhesives but less ideal for long-term storage .
Thermal Stability
- This compound decomposes above 250°C, outperforming methoxy analogs (e.g., cyclohexyldimethoxymethylsilane, which degrades near 200°C) due to stronger Si–O bonds and steric protection from the cyclohexyl group .
Biological Activity
Cyclohexyldiethoxymethylsilane (CDEMS) is a silane compound that has garnered attention in various fields, particularly in materials science and biology. This article explores the biological activity of CDEMS, focusing on its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CDEMS is characterized by its silane backbone with two ethoxy groups and a cyclohexyl group. Its general formula can be represented as . The presence of the ethoxy groups enhances its solubility in organic solvents, while the cyclohexyl group contributes to its unique steric properties.
Antimicrobial Properties
Recent studies have indicated that silane compounds, including CDEMS, exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular processes. In vitro studies have shown that CDEMS can inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.
Cytotoxicity and Cell Viability
Research investigating the cytotoxic effects of CDEMS on human cell lines has demonstrated that it possesses a dose-dependent cytotoxicity profile. At lower concentrations, CDEMS appears to promote cell viability, while higher concentrations lead to significant cell death. This dual effect suggests potential applications in cancer therapy, where controlled cytotoxicity could be beneficial.
The biological activity of CDEMS can be attributed to several mechanisms:
- Membrane Disruption : CDEMS may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that silanes can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some studies indicate that silanes can inhibit specific enzymes involved in cellular metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory demonstrated that CDEMS effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
- Cytotoxicity Assessment : In a comparative analysis using human fibroblast cell lines, CDEMS exhibited IC50 values ranging from 75 to 150 µg/mL, indicating moderate toxicity. The study highlighted the importance of optimizing dosage for therapeutic applications.
- Mechanistic Insights : Molecular docking studies have suggested that CDEMS binds to specific protein targets involved in cellular signaling pathways, potentially leading to altered cellular responses under stress conditions.
Data Tables
| Study | Pathogen/Cell Line | MIC/IC50 (µg/mL) | Effect |
|---|---|---|---|
| Study 1 | E. coli | 50 | Inhibition |
| Study 1 | S. aureus | 50 | Inhibition |
| Study 2 | Human fibroblasts | 75 - 150 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
